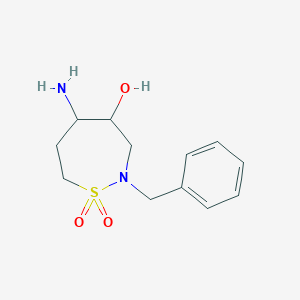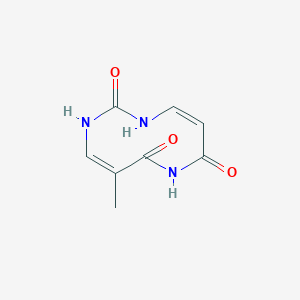
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is a heterocyclic compound that contains nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione typically involves multi-step organic reactions. Common starting materials might include simple amines and carbonyl compounds, which undergo cyclization reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to ensure high efficiency and purity of the final product. Advanced techniques like automated synthesis and real-time monitoring might be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound might be investigated for its potential as a pharmaceutical agent, given its heterocyclic structure which is common in many bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione might include other heterocyclic triazecines or related nitrogen-containing ring structures.
Uniqueness
What sets this compound apart from similar compounds could be its specific substitution pattern, electronic properties, or reactivity profile. These unique features might make it particularly suitable for certain applications or give it distinct advantages in chemical reactions.
Propriétés
Numéro CAS |
193224-03-2 |
|---|---|
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
5-methyl-1,3-dihydro-1,3,7-triazecine-2,6,8-trione |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-10-8(14)9-3-2-6(12)11-7(5)13/h2-4H,1H3,(H2,9,10,14)(H,11,12,13) |
Clé InChI |
GIYIYKYTNUVHDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)NC=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


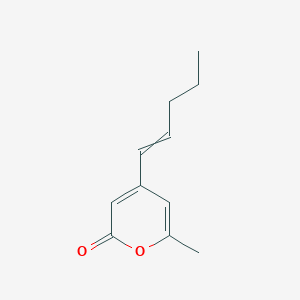
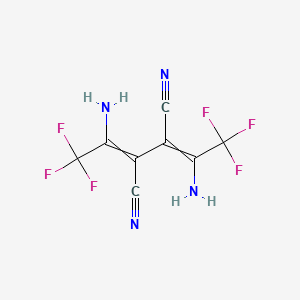
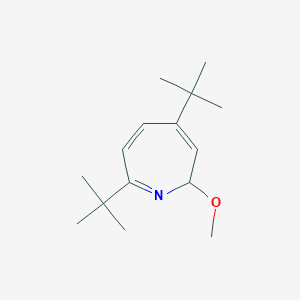
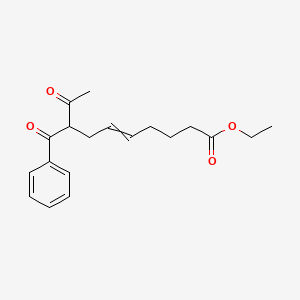

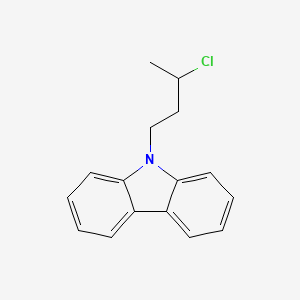
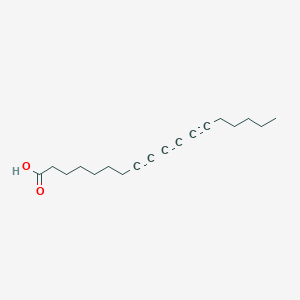
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)
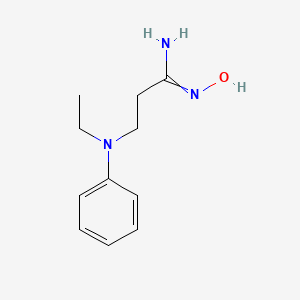
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
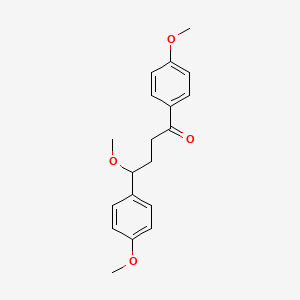
![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
